molecular formula C15H22BN3O2 B13135426 1-ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine

1-ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine

Cat. No.: B13135426
M. Wt: 287.17 g/mol
InChI Key: PGQJZBJPMWZRQH-UHFFFAOYSA-N
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Description

1-ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine is a complex organic compound that features a boron-containing dioxaborolane group attached to an indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-boron bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane group can be oxidized to form boronic acids.

    Reduction: The indazole core can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Boronic acids and their derivatives.

    Reduction: Reduced indazole derivatives.

    Substitution: Various substituted indazole compounds depending on the nucleophile used.

Scientific Research Applications

1-ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule, possibly interacting with biological targets such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The exact mechanism of action of 1-ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine is not fully understood. it is believed to interact with molecular targets through its boron-containing group, which can form reversible covalent bonds with biological molecules. This interaction may modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine is unique due to its indazole core, which imparts distinct chemical and biological properties compared to other boron-containing compounds. The presence of the ethyl group further differentiates it by influencing its reactivity and interaction with other molecules.

Properties

Molecular Formula

C15H22BN3O2

Molecular Weight

287.17 g/mol

IUPAC Name

1-ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-amine

InChI

InChI=1S/C15H22BN3O2/c1-6-19-12-10(13(17)18-19)8-7-9-11(12)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H2,17,18)

InChI Key

PGQJZBJPMWZRQH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=NN3CC)N

Origin of Product

United States

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